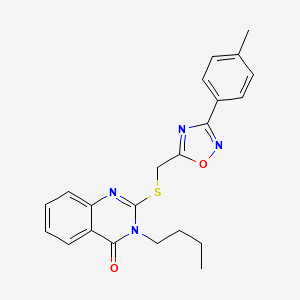

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

描述

属性

IUPAC Name |

3-butyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)29-14-19-24-20(25-28-19)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDROFUCYWCKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the 1,2,4-oxadiazole derivative in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

科学研究应用

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and chemical transformations.

作用机制

The mechanism of action of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the quinazolinone core and the 1,2,4-oxadiazole moiety may contribute to its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Compound A : 3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one

- Key Differences : Replaces the oxadiazole ring with a triazole and substitutes the butyl chain with a benzyl group bearing a trifluoromethyl (CF₃) moiety.

- Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 22.1 μg/mL) compared to bismerthiazol, attributed to the electron-withdrawing CF₃ group enhancing electrophilic interactions .

- Synthesis : Synthesized via nucleophilic substitution, similar to methods in .

Compound B: 2-{[(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one

- Key Differences : Lacks the p-tolyl group and oxadiazole ring; instead, features a triazole-thiol moiety.

- Activity : Demonstrates moderate antifungal properties but lower pesticidal efficacy compared to Compound A, likely due to reduced lipophilicity .

Analogues with Oxadiazole or Triazole Substitutions

Compound C : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences: Replaces the quinazolinone core with a triazole-thione and incorporates a thiophene ring.

- The p-tolyl group stabilizes the molecule through hydrophobic interactions .

- Synthesis : Prepared via nucleophilic substitution, analogous to the target compound’s synthetic pathway .

Compound D: 2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one

- Key Differences: Substitutes the oxadiazole with a pyrazolopyrimidine group and adds a fluorinated phenolic moiety.

- Activity : Acts as a PI3K inhibitor (IC₅₀ < 50 nM), leveraging the trifluoromethyl group for enhanced binding affinity .

Comparative Data Table

Key Research Findings

- Role of Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., target compound) exhibit greater metabolic stability than triazole analogues due to reduced susceptibility to enzymatic oxidation .

- Impact of p-Tolyl Group : Comparative DFT studies suggest the p-tolyl group in the target compound lowers the HOMO-LUMO gap (predicted ~3.5 eV), enhancing charge transfer interactions critical for bioactivity .

- Thioether Linker: Thioether-substituted quinazolinones (e.g., Compound B) show weaker antibacterial activity than trifluoromethyl derivatives (Compound A), highlighting the importance of electron-withdrawing groups .

生物活性

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, characterized by its unique structure that includes a quinazolinone core, a butyl group, and a 1,2,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.47 g/mol. The presence of various functional groups in its structure may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The quinazolinone core is known for its binding affinity to various biological targets, potentially modulating critical biological pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related quinazolinone derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example, compounds with similar oxadiazole moieties have been tested for their efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Synthesis and Evaluation

A study focusing on the synthesis of quinazolinone derivatives evaluated their biological activities through various assays. Compounds were screened for cytotoxicity using the sulforhodamine B (SRB) assay against non-small cell lung cancer (NSCLC) cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting substantial growth inhibition capabilities .

Comparative Analysis

A comparison of this compound with similar compounds revealed that the presence of the butyl group enhances lipophilicity and potentially increases bioavailability. This structural feature may contribute to improved therapeutic efficacy compared to other derivatives lacking this modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。